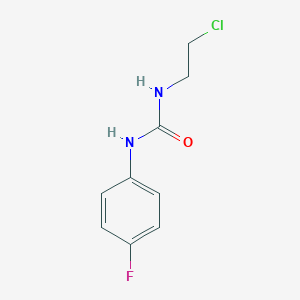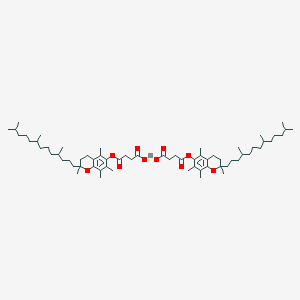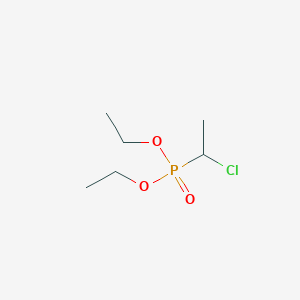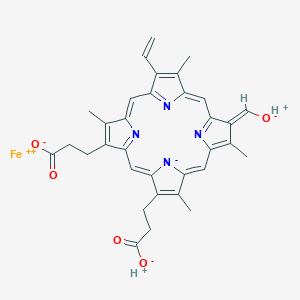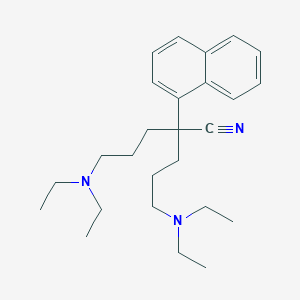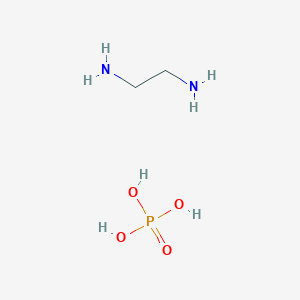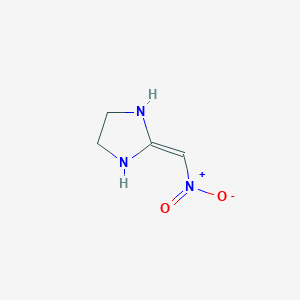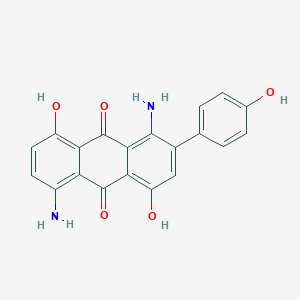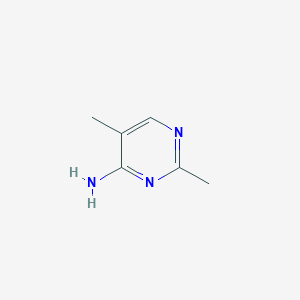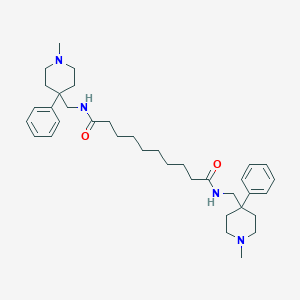
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide, commonly known as BMPS, is a chemical compound that has gained significant attention in the field of scientific research. BMPS is a type of spin-labeled lipid that has been used in various biochemical and physiological studies due to its unique properties.
Mécanisme D'action
BMPS acts as a spin label by attaching a nitroxide group to the lipid molecule. The nitroxide group has an unpaired electron that can interact with other molecules, allowing for the measurement of the distance between different parts of the membrane. The interaction between the nitroxide group and other molecules can also provide information about the environment surrounding the membrane.
Effets Biochimiques Et Physiologiques
BMPS has been shown to have minimal effects on the biochemical and physiological properties of the membrane. Studies have found that BMPS does not significantly affect the fluidity, permeability, or stability of the membrane. BMPS has also been shown to have minimal effects on the function of membrane proteins.
Avantages Et Limitations Des Expériences En Laboratoire
BMPS has several advantages for lab experiments. It is a stable and reliable spin label that can be easily synthesized and purified. BMPS is also compatible with a wide range of experimental conditions, making it suitable for various types of studies. However, BMPS has some limitations. It is a relatively large molecule compared to other spin labels, which can limit its use in certain types of experiments. BMPS also has a short spin relaxation time, which can limit the accuracy of distance measurements.
Orientations Futures
There are several future directions for the use of BMPS in scientific research. One area of interest is the use of BMPS to study the interactions between different types of lipids in the membrane. Another area of interest is the use of BMPS to study the effects of different types of environmental factors on the membrane. Additionally, the development of new types of spin labels that can overcome the limitations of BMPS is an area of ongoing research.
Conclusion
In conclusion, BMPS is a unique spin-labeled lipid that has been widely used in scientific research to study the structure and dynamics of biological membranes. BMPS has several advantages for lab experiments, including its stability and compatibility with a wide range of experimental conditions. However, BMPS also has some limitations, such as its relatively large size and short spin relaxation time. Despite these limitations, BMPS has significant potential for future research in the field of membrane biology.
Méthodes De Synthèse
BMPS can be synthesized by reacting sebacic acid with 1-methyl-4-phenyl-4-piperidinol to form N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting BMPS is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
BMPS has been widely used in scientific research as a spin-labeled lipid to study the structure and dynamics of biological membranes. The spin label attached to BMPS allows for the measurement of the distance between different parts of the membrane and the detection of changes in the membrane structure and dynamics. BMPS has been used in various studies to investigate the effects of different factors on the membrane, such as temperature, pressure, and chemical compounds.
Propriétés
Numéro CAS |
13018-50-3 |
|---|---|
Nom du produit |
N,N'-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide |
Formule moléculaire |
C36H54N4O2 |
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42) |
Clé InChI |
DMPYTENYPFANFS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
13018-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



